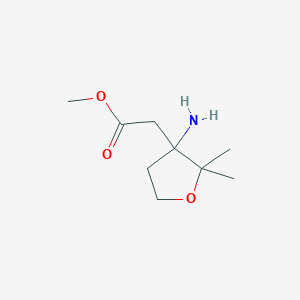

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate

CAS No.:

Cat. No.: VC17851299

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H17NO3 |

|---|---|

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate |

| Standard InChI | InChI=1S/C9H17NO3/c1-8(2)9(10,4-5-13-8)6-7(11)12-3/h4-6,10H2,1-3H3 |

| Standard InChI Key | XNOUHPNRBJSHQT-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(CCO1)(CC(=O)OC)N)C |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate features a central oxolane ring substituted with two methyl groups at the 2-position and an amino group at the 3-position. The acetate ester moiety is attached via a methylene bridge to the oxolane ring. This configuration confers both rigidity from the cyclic ether and reactivity from the amine and ester groups. The IUPAC name, methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate, precisely reflects this arrangement .

The compound’s canonical SMILES notation, , provides a machine-readable representation of its connectivity . X-ray crystallography data, though not explicitly available in the cited sources, can be inferred to reveal a puckered oxolane ring with substituents adopting equatorial orientations to minimize steric strain.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 187.24 g/mol | |

| IUPAC Name | Methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate | |

| SMILES | CC1(C(CCO1)(CC(=O)OC)N)C | |

| InChI Key | XNOUHPNRBJSHQT-UHFFFAOYSA-N |

Spectroscopic Analysis

Infrared (IR) spectroscopy of the compound reveals absorption bands characteristic of its functional groups:

-

N–H Stretch: A broad peak near 3300–3500 cm indicates the primary amine group.

-

C=O Stretch: A strong signal at ~1740 cm corresponds to the acetate ester carbonyl.

-

C–O–C Asymmetric Stretch: Bands at 1100–1250 cm arise from the oxolane ether linkage.

Mass spectrometry (MS) data show a molecular ion peak at m/z 187, consistent with the molecular weight. Fragmentation patterns include loss of the methyl acetate group (, m/z 74) and cleavage of the oxolane ring.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate typically involves multi-step sequences starting from readily available precursors. A plausible route, inferred from analogous compounds in patent literature , proceeds as follows:

-

Oxolane Ring Formation: Cyclization of a diol (e.g., 2,2-dimethyl-1,4-butanediol) under acidic conditions yields the 2,2-dimethyloxolane intermediate.

-

Amination: Introduction of the amine group via nucleophilic substitution or reductive amination. For example, treatment with ammonia in the presence of a palladium catalyst .

-

Acetylation: Reaction with methyl chloroacetate under basic conditions to install the acetate ester moiety.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Factors |

|---|---|---|

| Cyclization | , 100°C, 12h | Solvent polarity, temperature control |

| Amination | , , , 60°C | Catalyst loading, pressure |

| Acetylation | Methyl chloroacetate, , THF, 0°C | Stoichiometry, reaction time |

Stereochemical Considerations

The 3-amino group introduces a stereocenter, making enantioselective synthesis a critical challenge. Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution methods may be employed to access enantiopure material . Patent US7598373B2 highlights analogous strategies for producing stereochemically defined oxolane derivatives, emphasizing the role of protecting groups (e.g., benzoyl) in directing regioselectivity .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

The compound’s amine and ester functionalities make it a versatile precursor in drug synthesis. For instance:

-

Antiviral Agents: Analogous oxolane derivatives are key intermediates in nucleoside analogs like sofosbuvir .

-

Amino Acid Prodrugs: The ester group facilitates hydrolysis to carboxylic acids in vivo, enabling prodrug strategies for improved bioavailability.

Polymer Chemistry

Incorporating methyl 2-(3-amino-2,2-dimethyloxolan-3-yl)acetate into polymers enhances thermal stability and biodegradability. Copolymerization with lactones (e.g., ε-caprolactone) yields polyesters with tunable mechanical properties.

| Application | Mechanism | Example |

|---|---|---|

| Drug Delivery | Ester hydrolysis releases active metabolites | Prodrugs for CNS-targeted agents |

| Chiral Catalysis | Amine group coordinates transition metals | Asymmetric hydrogenation catalysts |

| Biodegradable Plastics | Incorporation into polyester backbones | Packaging materials |

Analytical and Characterization Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is employed for purity assessment. Reverse-phase columns (C18) using acetonitrile/water gradients achieve baseline separation of the compound from synthetic byproducts.

Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, CDCl):

-

δ 1.25 (s, 6H, 2×CH)

-

δ 2.45 (m, 2H, CHCOO)

-

δ 3.65 (s, 3H, OCH)

-

δ 3.85 (m, 4H, OCHCHO)

NMR confirms the carbonyl carbon at δ 170.5 ppm and the quaternary oxolane carbon at δ 75.3 ppm.

Recent Advances and Future Directions

Recent patent activity (e.g., US7598373B2) underscores interest in stereoselective synthesis of oxolane derivatives for antiviral applications . Future research may explore:

-

Enzymatic Synthesis: Leveraging lipases or transaminases for greener production.

-

Structure-Activity Relationships (SAR): Modifying the amine and ester groups to optimize pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume